Cas no 882055-34-7 (1-(2-bromo-benzothiazol-6-yl)-ethanone)

1-(2-bromo-benzothiazol-6-yl)-ethanone structure
882055-34-7 structure
Product Name:1-(2-bromo-benzothiazol-6-yl)-ethanone
CAS 번호:882055-34-7
MF:C9H6BrNOS
메가와트:256.11904001236
CID:2138246
Update Time:2025-11-01

1-(2-bromo-benzothiazol-6-yl)-ethanone 화학적 및 물리적 성질

이름 및 식별자

    • 1-(2-bromo-benzothiazol-6-yl)-ethanone
    • 1-(2-bromobenzo[d]thiazol-6-yl)ethanone
    • 1-(2-Bromo-6-benzothiazolyl)ethanone (ACI)
    • 1-(2-Bromo-1,3-benzothiazol-6-yl)ethanone
    • 1-(2-Bromobenzothiazol-6-yl)-ethanone
    • 인치: 1S/C9H6BrNOS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3
    • InChIKey: CBHZUGGQNGVHTN-UHFFFAOYSA-N
    • 미소: O=C(C)C1C=C2C(N=C(S2)Br)=CC=1

계산된 속성

  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 1

1-(2-bromo-benzothiazol-6-yl)-ethanone 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A059006226-1g
1-(2-Bromobenzo[d]thiazol-6-yl)ethanone
882055-34-7 97%
1g
$670.32 2023-08-31
TRC
B801328-10mg
1-(2-Bromo-benzothiazol-6-yl)-ethanone
882055-34-7
10mg
$ 50.00 2022-06-06
TRC
B801328-50mg
1-(2-Bromo-benzothiazol-6-yl)-ethanone
882055-34-7
50mg
$ 115.00 2022-06-06
TRC
B801328-100mg
1-(2-Bromo-benzothiazol-6-yl)-ethanone
882055-34-7
100mg
$ 185.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1747252-1g
1-(2-Bromobenzo[d]thiazol-6-yl)ethan-1-one
882055-34-7 98%
1g
¥2385.00 2024-04-27
Chemenu
CM527306-1g
1-(2-Bromobenzo[d]thiazol-6-yl)ethanone
882055-34-7 97%
1g
$*** 2023-05-29
Crysdot LLC
CD11035466-1g
1-(2-Bromobenzo[d]thiazol-6-yl)ethanone
882055-34-7 97%
1g
$842 2024-07-18
A2B Chem LLC
AI59061-250mg
1-(2-Bromo-benzothiazol-6-yl)-ethanone
882055-34-7 95%
250mg
$215.00 2024-04-19
A2B Chem LLC
AI59061-1g
1-(2-Bromo-benzothiazol-6-yl)-ethanone
882055-34-7 95%
1g
$441.00 2024-04-19
1PlusChem
1P00IFH1-250mg
Ethanone, 1-(2-bromo-6-benzothiazolyl)-
882055-34-7 95%
250mg
$270.00 2024-04-20

1-(2-bromo-benzothiazol-6-yl)-ethanone 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Isoamyl nitrite ,  Copper bromide (CuBr2) Solvents: Acetonitrile
참조
Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors
Malmstroem, Jonas; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(18), 5919-5923

합성 방법 2

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt
1.2 Reagents: tert-Butyl nitrite ,  Copper bromide (CuBr2) Solvents: Acetonitrile ;  rt
참조
Benzothiazole based inhibitors of p38α MAP kinase
Liu, Chunjian; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 1874-1879

합성 방법 3

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid
2.1 Reagents: Isoamyl nitrite ,  Copper bromide (CuBr2) Solvents: Acetonitrile
참조
Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors
Malmstroem, Jonas; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(18), 5919-5923

1-(2-bromo-benzothiazol-6-yl)-ethanone Raw materials

1-(2-bromo-benzothiazol-6-yl)-ethanone Preparation Products

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